

What is the chemical structure of DMS-612?

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Compound of Interest

Compound Name: DMS-612

Cat. No.: B1219195

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An In-depth Technical Guide to DMS-612

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the investigational bifunctional alkylating agent, **DMS-612**.

Chemical Structure and Properties

DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a dimethane sulfonate analog.^[1] Its chemical name is 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde.^[1] The structure of **DMS-612** shares similarities with classical alkylating agents such as chlorambucil, busulfan, and melphalan.^[1]

Chemical Structure of **DMS-612**

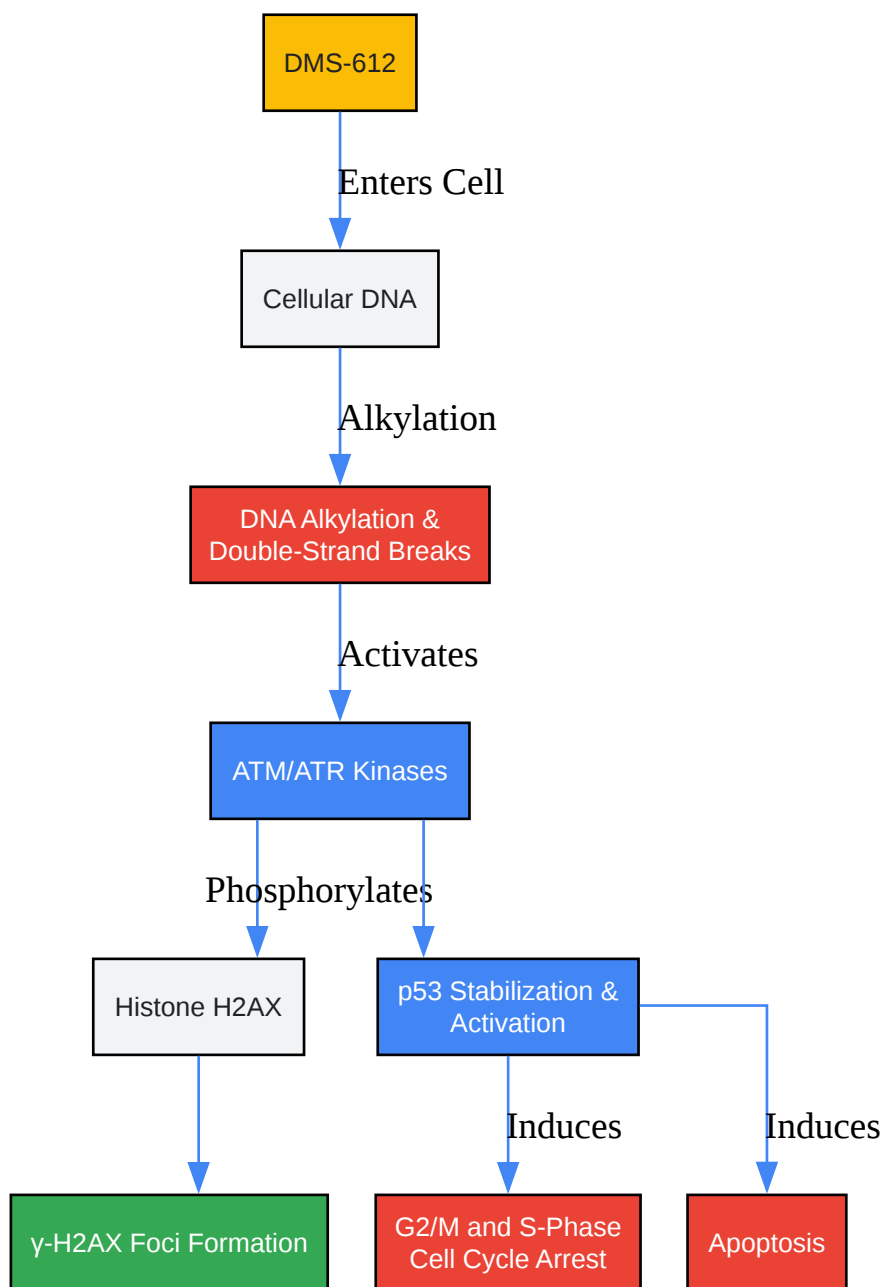
Mechanism of Action

DMS-612 functions as a bifunctional alkylating agent, which covalently attaches alkyl groups to DNA, leading to DNA damage and subsequent cell death.^[1] Preclinical studies have shown that **DMS-612** induces cell cycle arrest at the G2-M and S-phases and increases the expression of p53, a key protein in the DNA damage response pathway.^[1]

A critical indicator of **DMS-612**-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γ -H2AX.^[1] These γ -H2AX foci serve as biomarkers for DNA double-strand breaks.^[2] The cytotoxic effects of **DMS-612** are particularly pronounced in cells with deficiencies in specific DNA repair pathways, including post-replication repair (rad18), recombination repair (rad52), and nucleotide excision repair (rad14).^[1]

Signaling Pathway of DMS-612-Induced DNA Damage Response

The following diagram illustrates the proposed signaling cascade initiated by **DMS-612**.



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Caption: Proposed signaling pathway of **DMS-612** leading to cell cycle arrest and apoptosis.

Quantitative Data

A first-in-human Phase I clinical trial of **DMS-612** was conducted in patients with advanced solid malignancies.^[1] The study aimed to determine the dose-limiting toxicity (DLT) and the maximum tolerated dose (MTD).^[1]

Table 1: Dose Escalation and Patient Demographics in Phase I Trial

| Parameter | Value |
|---|---|
| Number of Patients | 31 |
| Tumor Types | Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13) |
| Dose Levels Studied | 1.5, 3, 5, 7, 9, 12 mg/m ² |
| Dosing Schedule | 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 9 mg/m ² |
| Dose-Limiting Toxicities (at 12 mg/m ²) | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia |
| Data sourced from a Phase I clinical trial. ^{[1][3]} | |

Table 2: Clinical Response in Phase I Trial

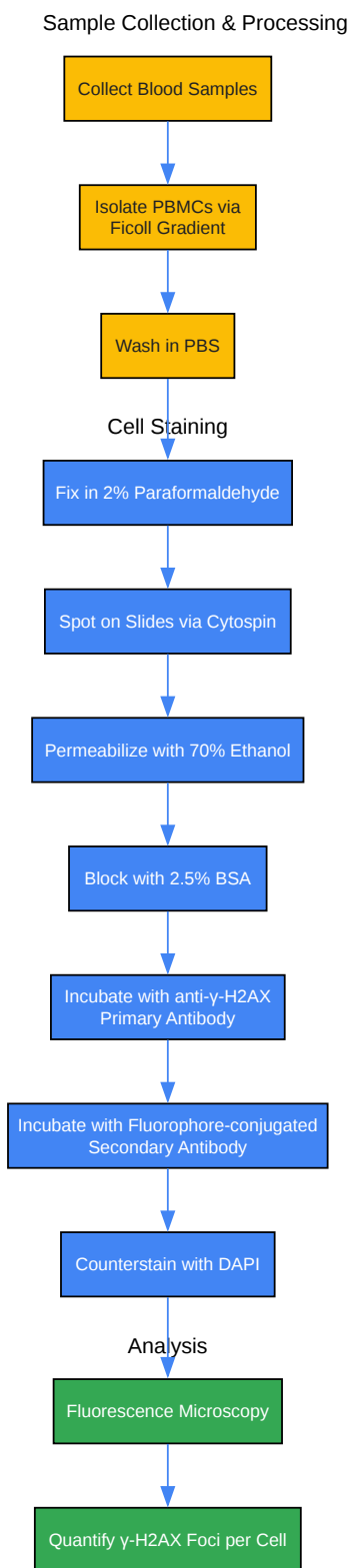
| Response | Details |
|---|--|
| Confirmed Partial Response | 2 patients (1 with renal cell carcinoma, 1 with cervical cancer) at the 9 mg/m ² dose level |
| Stable Disease (≥16 weeks) | Observed in several patients |
| Data sourced from a Phase I clinical trial. ^{[1][3]} | |

Experimental Protocols

Pharmacodynamic Assay: γ -H2AX Detection in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the immunofluorescence-based detection of γ -H2AX foci as a measure of DNA damage.

Workflow Diagram



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Caption: Experimental workflow for the detection of γ -H2AX foci in PBMCs.

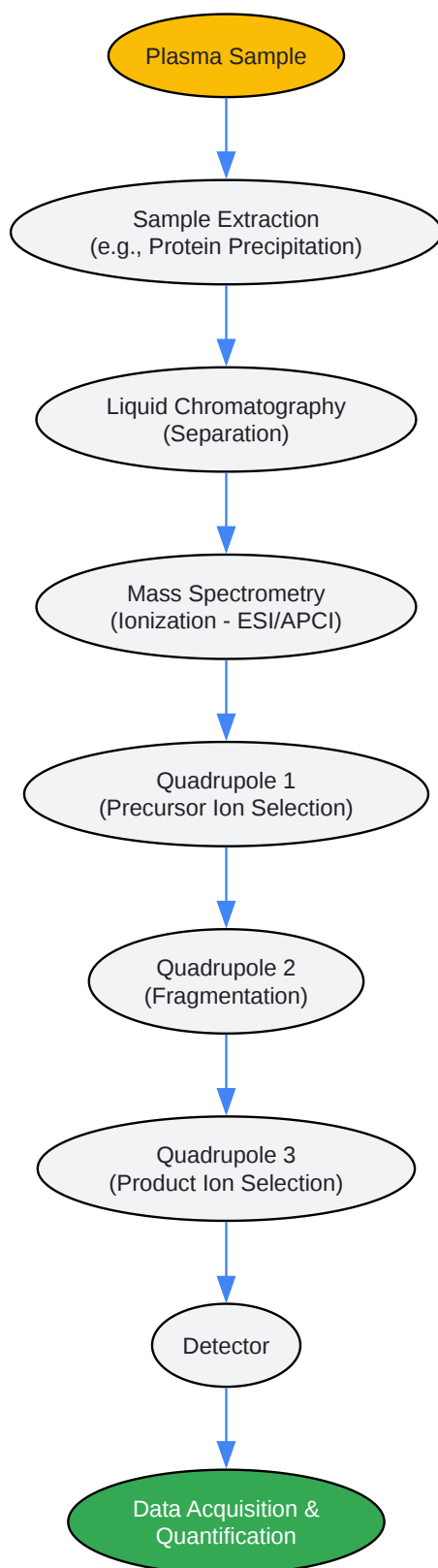
Methodology:

- **Sample Collection:** Blood samples were obtained from patients prior to and at various time points (e.g., 120 minutes, 240 minutes, 24 hours) after DMS612 infusion.[1]
- **PBMC Isolation:** Peripheral blood mononuclear cells were isolated using a Ficoll gradient centrifugation method.[1]
- **Fixation and Permeabilization:** Cells were washed in phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then permeabilized with a solution like 0.2% Triton-X or 70% ethanol to allow antibody access to the nucleus.[1][4]
- **Immunostaining:**
 - Non-specific antibody binding sites were blocked using a solution containing bovine serum albumin (BSA).[4]
 - Cells were incubated with a primary antibody specific for γ -H2AX.[4]
 - Following washing steps, cells were incubated with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or FITC).[4]
- **Counterstaining and Mounting:** The nuclear DNA was counterstained with DAPI, and the slides were mounted for microscopy.[4]
- **Analysis:** The number of distinct fluorescent foci (γ -H2AX) per cell nucleus was quantified using a fluorescence microscope.[2]

Pharmacokinetic Analysis: LC-MS/MS Assay

This protocol describes the general approach for quantifying **DMS-612** and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship Diagram



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Caption: Logical flow of an LC-MS/MS assay for drug quantification.

Methodology:

- **Sample Preparation:** Plasma samples were collected at multiple time points after drug administration.^[1] Proteins were typically precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol), and the supernatant containing the drug and its metabolites was isolated.
- **Liquid Chromatography (LC):** The extracted sample was injected into an HPLC system. A reversed-phase column (e.g., C18) was used to separate **DMS-612** and its metabolites from each other and from endogenous plasma components based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically employed.
- **Tandem Mass Spectrometry (MS/MS):**
 - **Ionization:** The compounds eluting from the LC column were ionized, typically using electrospray ionization (ESI).
 - **Multiple Reaction Monitoring (MRM):** The mass spectrometer was operated in MRM mode for quantitative analysis. Specific precursor-to-product ion transitions for **DMS-612** and each of its metabolites were monitored. This highly selective method ensures accurate quantification even at low concentrations.
- **Quantification:** The concentration of each analyte was determined by comparing its peak area to that of a known concentration of an internal standard and constructing a calibration curve.

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